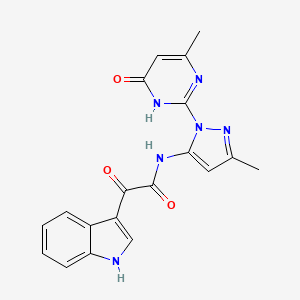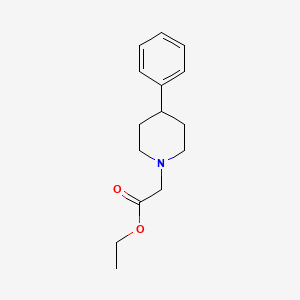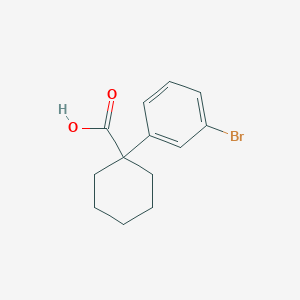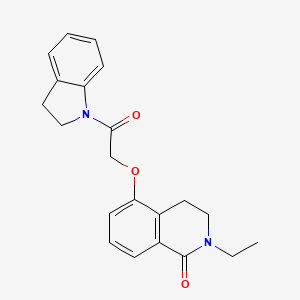![molecular formula C14H17N5O4 B2707981 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine CAS No. 450344-96-4](/img/structure/B2707981.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(3,4-Dimethoxyphenyl)ethyl]” is a part of various compounds. For instance, “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” is a compound with a molecular formula of C20H25NO5 . Another compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, is a synthetic compound with antioxidant properties.
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]” compounds can vary. For example, “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide” has a molecular formula of C20H25NO5 , while “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a molecular formula of C12H17NO3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3,4-Dimethoxyphenyl)ethyl]” compounds can vary. For example, “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a molecular weight of 223.2683 .科学的研究の応用
Antimalarial Activity
Research on similar compounds, such as derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine), has shown significant antimalarial activity. These studies have led to the development of new analogs with modified positions, showing varying degrees of effectiveness against Plasmodium berghei in mice, indicating the potential for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine and similar compounds in antimalarial drug development (Ress Rw et al., 1976).
Novel Ring Systems
The synthesis and cyclization of related compounds have led to the discovery of novel ring systems, such as the benzo[b]pyrimido[4,5-f]azocine ring system. This showcases the potential of this compound in contributing to the exploration of new chemical structures with possible unique biological activities (T. Schwan & N. J. Miles, 1982).
Antitumor Agents
Compounds structurally related to this compound have been evaluated as antitumor agents, particularly as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. This points to the potential application of the compound in the development of new antitumor therapies (C. Robson et al., 1997).
Crystal Structure Analysis
The crystal structure analysis of pyrimethaminium compounds, closely related to this compound, provides insights into the interaction patterns of these molecules, which could be critical in the design of new drugs with improved efficacy and reduced side effects (K. Balasubramani et al., 2007).
Antioxidant Properties
Studies on the oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines, which share structural motifs with this compound, highlight the potential of such compounds in the rubber industry and possibly in the development of new antioxidant agents (P. Rapta et al., 2009).
作用機序
The mechanism of action can vary depending on the specific compound. For instance, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” scavenges ROS by donating a hydrogen atom to the free radical, thereby neutralizing it.
Safety and Hazards
特性
IUPAC Name |
4-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-22-10-4-3-9(7-11(10)23-2)5-6-16-14-12(19(20)21)13(15)17-8-18-14/h3-4,7-8H,5-6H2,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODAQPDOMVPEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)



![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
methanol](/img/structure/B2707921.png)
